4-Oxo-4-(pyridin-3-yl)butanoic acid
4-Oxo-4-(pyridin-3-yl)butanoic acid
4-oxo-4-(pyridin-3-yl)butanoic acid is a monocarboxylic acid that is succinic acid in which the hydroxy group of one of the carboxy groups is replaced by a pyridin-3-yl group. A byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450 which catalyzes methylnitrosaminopyridylbutanone hydroxylation, this nicotine metabolite is commonly found in the urine of smokers. It is a member of pyridines, a monocarboxylic acid and an aromatic ketone. It derives from a 4-oxo-4-(pyridin-3-yl)butanal. It is a conjugate acid of a 4-oxo-4-(pyridin-3-yl)butanoate.
Brand Name:
Vulcanchem
CAS No.:
1076199-29-5
VCID:
VC0018880
InChI:
InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2
SMILES:
C1=CC(=CN=C1)C(=O)CCC(=O)O
Molecular Formula:
C13H12N2O5
Molecular Weight:
276.24 g/mol
4-Oxo-4-(pyridin-3-yl)butanoic acid
CAS No.: 1076199-29-5
Cat. No.: VC0018880
Molecular Formula: C13H12N2O5
Molecular Weight: 276.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-oxo-4-(pyridin-3-yl)butanoic acid is a monocarboxylic acid that is succinic acid in which the hydroxy group of one of the carboxy groups is replaced by a pyridin-3-yl group. A byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450 which catalyzes methylnitrosaminopyridylbutanone hydroxylation, this nicotine metabolite is commonly found in the urine of smokers. It is a member of pyridines, a monocarboxylic acid and an aromatic ketone. It derives from a 4-oxo-4-(pyridin-3-yl)butanal. It is a conjugate acid of a 4-oxo-4-(pyridin-3-yl)butanoate. |
|---|---|
| CAS No. | 1076199-29-5 |
| Molecular Formula | C13H12N2O5 |
| Molecular Weight | 276.24 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-oxo-4-pyridin-3-ylbutanoate |
| Standard InChI | InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2 |
| Standard InChI Key | YNRQRUZKFUEEAB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(=O)CCC(=O)O |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCC(=O)C2=CN=CC=C2 |
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